2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20198409
InChI: InChI=1S/C18H22N4O2S/c23-16(20-18-19-14-8-4-5-9-15(14)25-18)11-22-17(24)10-12-6-2-1-3-7-13(12)21-22/h10H,1-9,11H2,(H,19,20,23)
SMILES:
Molecular Formula: C18H22N4O2S
Molecular Weight: 358.5 g/mol

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC20198409

Molecular Formula: C18H22N4O2S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide -

Specification

Molecular Formula C18H22N4O2S
Molecular Weight 358.5 g/mol
IUPAC Name 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H22N4O2S/c23-16(20-18-19-14-8-4-5-9-15(14)25-18)11-22-17(24)10-12-6-2-1-3-7-13(12)21-22/h10H,1-9,11H2,(H,19,20,23)
Standard InChI Key YEZUYOCFNKFKSR-UHFFFAOYSA-N
Canonical SMILES C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC4=C(S3)CCCC4

Introduction

Structural Features

The compound contains two primary structural units:

  • Cycloheptapyridazine Core: A bicyclic system with a seven-membered ring fused to a pyridazine moiety. This core includes a ketone group at position 3.

  • Tetrahydrobenzothiazole Substituent: A heterocyclic system containing sulfur and nitrogen atoms, linked to the main structure via an acetamide group.

These features suggest the compound may exhibit bioactivity due to the presence of heteroatoms and functional groups that can participate in hydrogen bonding or interact with biological targets.

Synthesis Pathway

While specific synthesis details for this exact compound are not readily available in the provided sources, similar compounds are often synthesized using multistep protocols involving:

  • Formation of the Cycloheptapyridazine Core: This can be achieved by cyclization reactions starting from appropriate diketones or dinitriles.

  • Introduction of the Benzothiazole Group: Typically via nucleophilic substitution or amidation reactions using precursors like 2-amino-benzothiazoles.

  • Final Coupling Step: The acetamide linkage is formed by reacting an acyl chloride with the amine group of the benzothiazole derivative.

Such methods often involve refluxing in solvents like ethanol or acetonitrile and monitoring progress via thin-layer chromatography (TLC).

Medicinal Chemistry

The structural motifs present in this compound suggest potential applications as:

  • Enzyme Inhibitors: The cycloheptapyridazine core could interact with enzymes like lipoxygenases or cyclooxygenases based on molecular docking studies of similar compounds .

  • Antimicrobial Agents: Benzothiazole derivatives have demonstrated antimicrobial activity against bacteria and fungi .

Molecular Docking Insights

Docking studies for related compounds indicate strong binding affinities to biological targets such as:

  • 5-Lipoxygenase (5-LOX): Binding energies suggest potential anti-inflammatory properties.

  • Cyclooxygenase (COX): Possible analgesic effects.

Cytotoxicity

Similar heterocyclic compounds have shown cytotoxic activity against cancer cell lines like HCT-116 and HeLa .

Analytical Characterization

To confirm the structure of such compounds, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra provide insights into hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as amides and ketones.

Comparative Data Table

PropertyCycloheptapyridazine DerivativesBenzothiazole Derivatives
Biological ActivityAnti-inflammatoryAntimicrobial
Binding Energy (5-LOX)~ -9 kcal/mol~ -8 kcal/mol
Key Functional GroupsKetone, AmineSulfur-Nitrogen Heterocycle
Synthetic ChallengesCyclizationNucleophilic Substitution

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